Triisobutylamine
Overview
Description
Triisobutylamine is an organic compound with the molecular formula C₁₂H₂₇N. It is a trialkylamine, featuring three isobutyl groups attached to a nitrogen atom. This compound is known for its steric hindrance due to the bulky isobutyl groups, which influences its reactivity and applications .
Mechanism of Action
Target of Action
Triisobutylamine is a sterically hindered amine . It is primarily used as a base in the synthesis of acroyl ammonium derivatives . It is also suitable to develop second-generation ionic liquid matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) of peptides, proteins, and carbohydrates .
Mode of Action
This compound interacts with its targets by neutralizing acids in exothermic reactions to form salts plus water . This interaction can result in significant changes in the chemical environment, enabling various biochemical reactions to occur.
Biochemical Pathways
It is known that this compound can be used in the separation of cis-fatty acid salts and trans-fatty acid salts . This suggests that it may play a role in lipid metabolism pathways.
Pharmacokinetics
It is known that this compound is a liquid at room temperature with a density of 0766 g/mL at 25 °C . Its boiling point is 192-193 °C/770 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It is known that this compound can be used in the separation of cis-fatty acid salts and trans-fatty acid salts . This suggests that it may have effects on lipid structures at the molecular level.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known that this compound reacts violently with water and air . Therefore, the presence of water and oxygen in the environment can significantly affect its action and stability.
Biochemical Analysis
Biochemical Properties
Triisobutylamine is known to interact with various biomolecules. It is an organic base and its rate constants for H-atom abstraction have been evaluated
Cellular Effects
Given its role in the development of ionic liquid matrices for MALDI-MS of peptides, proteins, and carbohydrates , it may influence cellular processes related to these biomolecules.
Molecular Mechanism
It is known to react with amines to form an amide linkage . This reaction involves the addition of water vapor to the molecule’s hydroxyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triisobutylamine is typically synthesized from isobutanol and ammonia under heat and pressure. The reaction involves the alkylation of ammonia with isobutanol, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route, where isobutanol and ammonia are reacted in the presence of a catalyst under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Triisobutylamine can undergo oxidation reactions, although the bulky isobutyl groups provide some steric protection.
Reduction: It can be reduced to form secondary and primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenated compounds and alkyl halides are often used in substitution reactions.
Major Products:
Oxidation: Oxidation can lead to the formation of nitroso or nitro compounds.
Reduction: Reduction typically yields secondary or primary amines.
Substitution: Substitution reactions can produce a variety of alkylated amines
Scientific Research Applications
Triisobutylamine has several applications in scientific research and industry:
Chemistry: It is used as a base in organic synthesis, particularly in the formation of acroyl ammonium derivatives.
Medicine: While not directly used as a drug, its derivatives and reactions are studied for potential pharmaceutical applications.
Industry: this compound is employed as a solvent for inks, paints, and resins.
Comparison with Similar Compounds
Triisopropylamine: Similar in structure but with isopropyl groups instead of isobutyl groups.
Tributylamine: Contains butyl groups instead of isobutyl groups.
Tripropylamine: Features propyl groups attached to the nitrogen atom.
Uniqueness: Triisobutylamine is unique due to its steric hindrance provided by the isobutyl groups. This steric effect influences its reactivity, making it less prone to certain reactions compared to its less hindered counterparts like tributylamine and tripropylamine .
Properties
IUPAC Name |
2-methyl-N,N-bis(2-methylpropyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFFFBSAXDNJHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N | |
Record name | TRIISOBUTYLAMINE | |
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DSSTOX Substance ID |
DTXSID7026233 | |
Record name | Triisobutylamine | |
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Molecular Weight |
185.35 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Triisobutylamine is a clear pale yellow liquid. (NTP, 1992), Clear light yellow liquid; [CAMEO] | |
Record name | TRIISOBUTYLAMINE | |
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Boiling Point |
376.7 °F at 760 mmHg (NTP, 1992) | |
Record name | TRIISOBUTYLAMINE | |
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Flash Point |
124.3 °F (NTP, 1992) | |
Record name | TRIISOBUTYLAMINE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | TRIISOBUTYLAMINE | |
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Density |
0.7864 at 68 °F (NTP, 1992) - Less dense than water; will float | |
Record name | TRIISOBUTYLAMINE | |
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CAS No. |
1116-40-1 | |
Record name | TRIISOBUTYLAMINE | |
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Melting Point |
-7.2 °F (NTP, 1992) | |
Record name | TRIISOBUTYLAMINE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is triisobutylamine primarily used for in current research?
A1: this compound is frequently employed as a sterically hindered base in various chemical reactions. For instance, it facilitates the formation of silyl enol ethers from aldehydes in the presence of trichlorosilane, ultimately enabling enantioselective cross-aldol reactions. []
Q2: How does the structure of this compound influence its reactivity with radicals like benzyloxyl and cumyloxyl?
A2: Unlike smaller tertiary amines, this compound exhibits comparable hydrogen atom abstraction rate constants with both benzyloxyl and cumyloxyl radicals. [, ] This is attributed to its steric bulk, which hinders the formation of a hydrogen-bonded prereaction complex with the benzyloxyl radical, leading to a direct hydrogen atom abstraction mechanism. [] Less hindered amines show significantly faster reactions with benzyloxyl radicals due to the formation of this complex. []
Q3: Can you provide the molecular formula, weight, and vapor pressure of this compound?
A3: this compound has the molecular formula C12H27N and a molecular weight of 185.35 g/mol. Its vapor pressure at 298.15 K has been experimentally determined to be 113 Pa. []
Q4: Has this compound shown any potential in catalytic applications?
A4: Research indicates that this compound can act as a promoter in the rhodium-catalyzed synthesis of ethylene glycol and glycerol from carbon monoxide and hydrogen. [] Notably, its effectiveness as a promoter is attributed to its bulkiness, which favors the formation of crucial reaction intermediates. []
Q5: How does this compound interact with fatty acids, and what are the implications of this interaction?
A5: this compound forms stable salt pairs with cis-fatty acids, increasing their effective size. [] This size difference allows for the selective separation of cis-fatty acid salts from saturated and trans-fatty acid salts using nanoporous polydicyclopentadiene membranes, as the larger cis-fatty acid salts permeate the membrane more slowly. []
Q6: Are there any reported applications of this compound in photochemical reactions?
A6: Studies have explored the photoreduction of thioxanthen-9-one by various amines, including this compound. [] While the formation of free ions was observed in these reactions, the complex mechanism involving multiple elementary steps complicates the direct correlation between quantum yield and amine oxidation potential. []
Q7: What analytical techniques are commonly used to study this compound?
A7: Gas chromatography has been successfully employed to analyze and quantify this compound in various matrices. For example, it was used to identify volatile nitrogen compounds, including this compound, in wheaten bread. [] Correlation gas chromatography has also been used to determine the vaporization enthalpy and vapor pressure of this compound. []
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